molecular formula C4H4N2O5 B1218109 Alloxanic acid CAS No. 470-44-0

Alloxanic acid

Cat. No.: B1218109
CAS No.: 470-44-0
M. Wt: 160.09 g/mol
InChI Key: BXTYRIKKNHXERN-UHFFFAOYSA-N
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Preparation Methods

Alloxanic acid can be synthesized through the oxidation of uric acid using nitric acid. Another method involves the oxidation of barbituric acid by chromium trioxide

Chemical Reactions Analysis

Alloxanic acid undergoes several types of chemical reactions:

Common reagents used in these reactions include nitric acid for oxidation and hydrogen sulfide for reduction. The major products formed from these reactions are alloxan and alloxantin .

Scientific Research Applications

Alloxanic acid has several applications in scientific research:

Mechanism of Action

Alloxanic acid exerts its effects primarily through the inhibition of enzymes. It is a potent inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia . The inhibition mechanism involves the interaction of this compound with the active site of the enzyme, preventing the binding of the substrate.

In diabetes research, this compound and its related compounds generate reactive oxygen species (ROS) in pancreatic beta cells, leading to cell death and the induction of diabetes .

Comparison with Similar Compounds

Alloxanic acid is similar to several other compounds, including:

Properties

IUPAC Name

4-hydroxy-2,5-dioxoimidazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O5/c7-1-4(11,2(8)9)6-3(10)5-1/h11H,(H,8,9)(H2,5,6,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTYRIKKNHXERN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(NC(=O)N1)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963717
Record name 2,4,5-Trihydroxy-4H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470-44-0
Record name 4-Hydroxy-2,5-dioxo-4-imidazolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=470-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alloxanic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,5-Trihydroxy-4H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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